An In-depth Technical Guide on the Core Mechanism of Action of (R)-DS89002333
An In-depth Technical Guide on the Core Mechanism of Action of (R)-DS89002333
(R)-DS89002333 is a potent and orally active inhibitor of the Protein Kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA).[1][2][3] Its mechanism of action is centered on the direct inhibition of this kinase, which is a critical driver in certain cancers, most notably in fibrolamellar hepatocellular carcinoma (FL-HCC).[4] This technical guide provides a comprehensive overview of the preclinical data elucidating the core mechanism of action of (R)-DS89002333, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Inhibition of PRKACA and the Oncogenic DNAJB1-PRKACA Fusion Protein
Fibrolamellar hepatocellular carcinoma is a rare liver cancer characterized by a specific genetic alteration: a fusion between the DNAJB1 and PRKACA genes.[4] This fusion results in the expression of an oncogenic DNAJB1-PRKACA fusion protein, which exhibits constitutive (unregulated) kinase activity.[4] (R)-DS89002333 exerts its therapeutic effect by directly targeting and inhibiting the catalytic activity of both wild-type PRKACA and the DNAJB1-PRKACA fusion protein.[4]
The downstream consequence of PRKACA inhibition is the suppression of signaling pathways that are aberrantly activated by the fusion protein and are crucial for the growth and survival of cancer cells. One of the key downstream targets of PRKACA is the cAMP-responsive element-binding protein (CREB). By inhibiting PRKACA, (R)-DS89002333 prevents the phosphorylation of CREB, a critical step in a signaling cascade that promotes cell proliferation.[1]
The targeted inhibition of the DNAJB1-PRKACA fusion protein by (R)-DS89002333 has been demonstrated to effectively suppress the growth of FL-HCC cells in both laboratory settings and in preclinical animal models.[1][4]
Quantitative Data
The potency of (R)-DS89002333 has been quantified through various preclinical experiments. The following tables summarize the key quantitative data available.
Table 1: In-Vitro Inhibitory Activity of (R)-DS89002333
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | PRKACA (biochemical assay) | 0.3 nM | [1][2][3] |
| IC50 | CREB Phosphorylation (NIH/3T3 cells) | 50 nM | [1] |
Table 2: In-Vivo Anti-Tumor Activity of (R)-DS89002333
| Animal Model | Dosing Regimen | Outcome | Reference |
| NIH/3T3-fusion allograft (Female nude mice) | 12.5, 50 mg/kg, p.o., twice daily for 5 days | Exhibited anti-tumor activity without body weight loss. | [1] |
| FL-HCC Patient-Derived Xenograft (PDX) (Female NOD SCID mice) | 3, 30 mg/kg, p.o., twice daily for 22 days | Significantly inhibited tumor growth. Temporary body weight loss at the higher dose was observed, which resolved with continued dosing. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize (R)-DS89002333, the following diagrams have been generated.
Caption: Mechanism of Action of (R)-DS89002333 in FL-HCC.
Caption: Preclinical Experimental Workflow for (R)-DS89002333.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections outline the methodologies employed in the key experiments cited.
PRKACA Biochemical Inhibition Assay
While a detailed step-by-step protocol is not publicly available, the assay for determining the in-vitro inhibitory activity of (R)-DS89002333 against PRKACA is an ELISA-based method. Key components and steps include:
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Enzyme: Recombinant human PRKACA or the DNAJB1-PRKACA fusion protein.
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Substrate: A biotinylated peptide derived from the cAMP-responsive element-binding protein (CREB).
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Detection: The assay quantifies the phosphorylation of the biotinylated CREB substrate. This is typically achieved by capturing the phosphorylated peptide on an antibody-coated plate and detecting it with a labeled secondary antibody.
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Procedure Outline:
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The kinase, substrate, and varying concentrations of (R)-DS89002333 are incubated together in a buffer containing ATP.
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The reaction is stopped, and the mixture is transferred to an antibody-coated microplate that specifically captures the phosphorylated substrate.
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After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
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A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.
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The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Cellular CREB Phosphorylation Assay
This assay measures the ability of (R)-DS89002333 to inhibit PRKACA activity within a cellular context.
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Cell Line: NIH/3T3 cells engineered to express the DNAJB1-PRKACA fusion protein.
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Treatment: Cells are treated with varying concentrations of (R)-DS89002333 for a defined period (e.g., 30 minutes).[1]
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Detection Method: The levels of phosphorylated CREB (pCREB) are measured, typically by Western blotting or a cell-based ELISA.
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Procedure Outline (Western Blotting):
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein from each treatment condition are separated by SDS-PAGE and transferred to a membrane.
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The membrane is incubated with a primary antibody specific for pCREB, followed by a secondary antibody conjugated to a detection enzyme.
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The signal is visualized, and band intensities are quantified.
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The IC50 value is determined by analyzing the dose-dependent decrease in pCREB levels.
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In-Vivo Patient-Derived Xenograft (PDX) Model
The FL-HCC patient-derived xenograft (PDX) model provides a clinically relevant system to evaluate the anti-tumor efficacy of (R)-DS89002333.
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Animal Model: Immunocompromised mice, such as female NOD SCID mice.[1]
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Tumor Implantation: Tumor fragments from a patient with FL-HCC expressing the DNAJB1-PRKACA fusion gene are subcutaneously implanted into the mice.
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Treatment: Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups. (R)-DS89002333 is administered orally at defined doses and schedules (e.g., 3 and 30 mg/kg, twice daily for 22 days).[1]
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Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. At the end of the study, tumors may be excised for further analysis.
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Outcome Measures: The primary outcome is the inhibition of tumor growth in the treatment group compared to the control group.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile, often referred to as a kinome scan, is essential to understand the specificity of a kinase inhibitor and to identify potential off-target effects. While specific kinome scan data for (R)-DS89002333 is not publicly available, this analysis is a standard component of preclinical drug development. Such profiling typically involves testing the compound at a fixed concentration against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined, and any significant off-target interactions are further investigated by determining their IC50 values. This information is critical for predicting the therapeutic window and potential side effects of the drug candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DS89002333 - Immunomart [immunomart.com]
- 3. DS89002333 - Immunomart [immunomart.com]
- 4. Novel protein kinase cAMP-Activated Catalytic Subunit Alpha (PRKACA) inhibitor shows anti-tumor activity in a fibrolamellar hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
